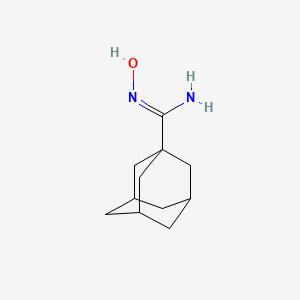

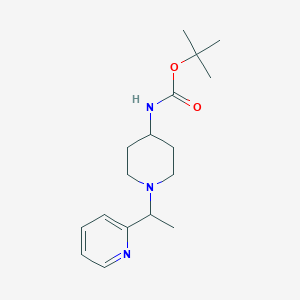

N'-hydroxyadamantane-1-carboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-hydroxyadamantane-1-carboximidamide (NHA) is an organic compound with a unique structure and properties. It is a modified adamantane molecule, which is composed of four carbon atoms linked in a diamond-shaped arrangement. NHA has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is used as a reagent in the synthesis of various compounds and as a catalyst in various catalytic reactions. In addition, it has been used in the study of biochemical and physiological processes in the body.

Wissenschaftliche Forschungsanwendungen

Copper Recovery from Chloride Solutions

N'-hydroxyadamantane-1-carboximidamide derivatives are utilized in the extraction of copper(II) from chloride solutions. Researchers have explored the impact of various factors like extractant structure and metal ion concentration on this extraction process. They found that N'-alkyloxyimidamides can effectively form complexes with Cu(II) and chloride, suggesting their potential in copper recovery applications (Wojciechowska et al., 2017).

Chemical Reaction Catalyst

This compound has been studied as a catalyst in the reaction of adamantane under atmospheric nitric oxide. This research provides insights into the role of this compound in facilitating certain chemical reactions, particularly those involving adamantane derivatives (Sakaguchi et al., 1997).

Vibrational Spectra and Molecular Structure Analysis

The molecular structure and vibrational spectra of N'-hydroxy-pyrimidine-2-carboximidamide have been examined using both experimental and theoretical methods. This research is crucial in understanding the physical and chemical properties of these compounds, which can have various scientific applications (Jasmine et al., 2015).

Chromium(VI) Elimination

A novel approach using this compound derivatives as complexing agents to reduce and eliminate carcinogenic chromium(VI) from aqueous solutions has been investigated. This study is significant for environmental remediation and wastewater treatment, demonstrating the compound's potential in reducing hazardous substances (Wójcik et al., 2020).

Transition-metal Complex Synthesis

Research on the synthesis and characterization of transition-metal complexes involving this compound has been conducted. This area of study is important in inorganic chemistry, particularly in exploring new materials with potential applications in catalysis, pharmaceuticals, and materials science (Belkhir-Talbi et al., 2021).

Hypoglycemic Agent Evaluation

This compound derivatives have been evaluated for their potential as hypoglycemic agents. Such studies are crucial in medicinal chemistry, as they can lead to the development of new drugs for managing diabetes and related metabolic disorders (Breslin et al., 1993).

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 'N'-hydroxyadamantane-1-carboximidamide' can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Adamantane", "Chloroform", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Ammonia" ], "Reaction": [ "Step 1: Adamantane is reacted with chloroform in the presence of sodium hydroxide to form 1-chloroadamantane.", "Step 2: 1-chloroadamantane is then reacted with hydroxylamine hydrochloride in methanol to form N-hydroxyadamantane-1-carboxamide.", "Step 3: N-hydroxyadamantane-1-carboxamide is then reacted with acetic anhydride to form N-hydroxyadamantane-1-carboxylic acid.", "Step 4: Finally, N-hydroxyadamantane-1-carboxylic acid is reacted with ammonia to form 'N'-hydroxyadamantane-1-carboximidamide'." ] } | |

| 53658-91-6 | |

Molekularformel |

C11H18N2O |

Molekulargewicht |

194.27 g/mol |

IUPAC-Name |

N'-hydroxyadamantane-1-carboximidamide |

InChI |

InChI=1S/C11H18N2O/c12-10(13-14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9,14H,1-6H2,(H2,12,13) |

InChI-Schlüssel |

ISVFJWIOFPUALW-UHFFFAOYSA-N |

Isomerische SMILES |

C1C2CC3CC1CC(C2)(C3)/C(=N\O)/N |

SMILES |

C1C2CC3CC1CC(C2)(C3)C(=NO)N |

Kanonische SMILES |

C1C2CC3CC1CC(C2)(C3)C(=NO)N |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2518478.png)

![1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2518480.png)

![4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2518482.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2518487.png)

![Tert-butyl N-[(3S,4R)-4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxolan-3-yl]carbamate](/img/structure/B2518488.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2518489.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide](/img/structure/B2518494.png)